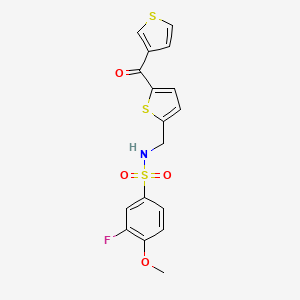

![molecular formula C21H20ClFN4O3 B2500173 N-苄基-4-[3-(丙酰胺)吡啶-2-基]苯甲酰胺 CAS No. 1251548-75-0](/img/structure/B2500173.png)

N-苄基-4-[3-(丙酰胺)吡啶-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide" is a benzamide derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. Benzamide derivatives are known for their roles as enzyme inhibitors, anticancer agents, and have applications in material science due to their unique chemical properties .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of benzoic acid derivatives with amines or the reaction of benzoyl chlorides with amines. For example, the synthesis of N-(pyridin-2-ylmethyl)benzamide derivatives can be achieved through reactions involving aminolysis and subsequent condensation steps . The synthesis process can be optimized to improve yields and selectivity, as demonstrated in the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, where triethylamine was used as a catalyst to achieve high yields under mild conditions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and a pyridine ring, which can be substituted at various positions to yield different derivatives. The orientation of these rings with respect to each other can vary, as seen in the crystal structure analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative, where the pyridine and benzene rings were inclined at different angles in the two independent molecules in the asymmetric unit . The molecular structure can significantly influence the physical properties and biological activity of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including carbonylation, cyclization, and coordination with metal ions. For instance, a cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides has been reported, where a CO surrogate was used to obtain various phthalimide derivatives . Additionally, the synthesis of cyclic systems such as thiadiazolopyridine benzamide derivatives involves reactions like cyclization and coordination with copper(II) ions, leading to the formation of copper(II) complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, pyridyl substituted benzamides with naphthalimide groups exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, which depend on the polarity of the solvents . The luminescent properties and the ability to form nano-aggregates in certain solvents make these compounds interesting for material science applications. The crystal structure, bond lengths, and angles also play a crucial role in determining the reactivity and interaction of these compounds with biological targets .

科学研究应用

Synthesis and Optimization

- 已开发了一种改进的合成相关化合物的过程,如2-羟基-N-(吡啶-4-基)苯甲酰胺。该合成涉及水杨酸和4-氨基吡啶的反应,在三乙胺(H. Dian, 2010)的催化作用下产生高产率的产物。

生物活性和潜在应用

- 类似化合物N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-基氨基)甲基]苯甲酰胺表现出对组蛋白去乙酰化酶(HDACs)的选择性抑制,并显示出作为抗癌药物的潜力,表明N-苄基-4-[3-(丙酰氨基)吡啶-2-基]苯甲酰胺具有类似的潜力(Nancy Z. Zhou et al., 2008)。

电泳分离和质量控制

- 非水毛细管电泳已用于分离和分析相关物质,展示了一种可能适用于N-苄基-4-[3-(丙酰氨基)吡啶-2-基]苯甲酰胺质量控制的方法(Lei Ye et al., 2012)。

结构分析

- 类似化合物的晶体结构和Hirshfeld表面分析,如N-(吡啶-2-基甲基)苯甲酰胺衍生物,提供了有关分子构象和与N-苄基-4-[3-(丙酰氨基)吡啶-2-基]苯甲酰胺相关的潜在分子间相互作用的见解(G. Artheswari et al., 2019)。

发光性能和应用

- 吡啶基取代苯甲酰胺表现出发光性能,具有在纳米聚集体和刺激响应材料中的潜在应用,暗示了N-苄基-4-[3-(丙酰氨基)吡啶-2-基]苯甲酰胺的类似应用(A. Srivastava et al., 2017)。

抗菌活性

- 相关化合物,如N-(3-羟基-2-吡啶基)苯甲酰胺,已展示出抗菌活性,这可能是N-苄基-4-[3-(丙酰氨基)吡啶-2-基]苯甲酰胺的潜在应用(A. Mobinikhaledi et al., 2006)。

细胞毒活性

- 合成的苯甲酰胺已被测试对癌细胞系的细胞毒活性,表明N-苄基-4-[3-(丙酰氨基)吡啶-2-基]苯甲酰胺在癌症研究中具有潜在的研究方向(G. Mohan et al., 2021)。

未来方向

The future directions for the study of “N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide” and similar compounds could involve further evaluation of their medicinal properties, optimization of their synthesis methods, and exploration of their potential applications in the treatment of various diseases .

作用机制

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may affect the biochemical pathways of this bacterium.

Result of Action

Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra , indicating potential anti-tubercular effects.

属性

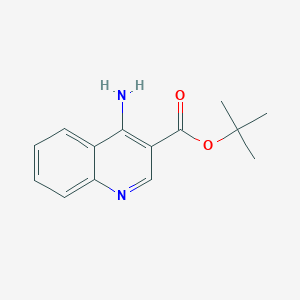

IUPAC Name |

methyl 3-(3-chloro-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O3/c1-25-7-9-26(10-8-25)21-24-18-11-13(20(29)30-2)3-5-15(18)19(28)27(21)14-4-6-17(23)16(22)12-14/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRXHFZHRNMJGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-chloro-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

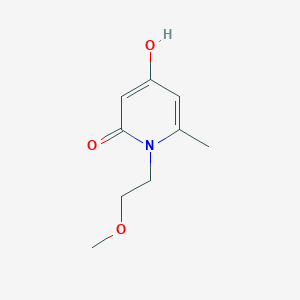

![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)

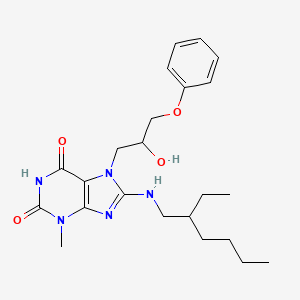

![4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2500096.png)

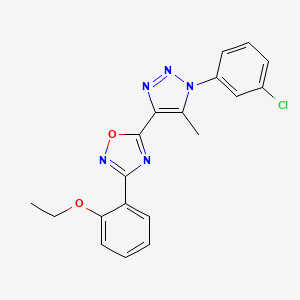

![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)

![3-Methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2500100.png)

![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)

![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide](/img/structure/B2500109.png)

![4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2500112.png)